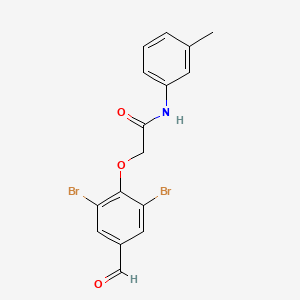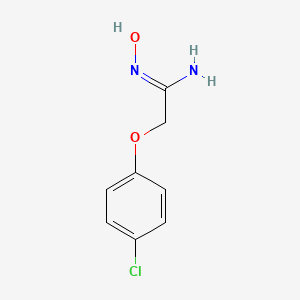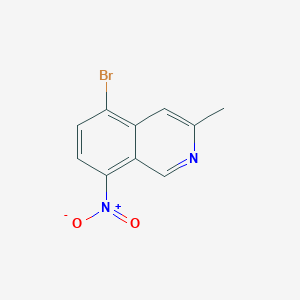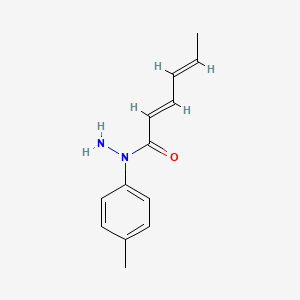
2,5-Dibromo-4-(trifluoromethoxy)aniline
Overview
Description
“2,6-Dibromo-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4Br2F3NO . It is also known by other names such as "2-Amino-1,3-dibromo-5-(trifluoromethoxy)benzene" .
Synthesis Analysis
A method for synthesizing “2,6-Dibromo-4-(trifluoromethoxy)aniline” involves using “4-(trifluoromethoxy)aniline” as raw materials and water as a solvent . The method includes adding “4-(trifluoromethoxy)aniline” and then inert grinding media into the solvent for reaction by sequentially dropwise adding bromine and hydrogen peroxide .Molecular Structure Analysis
The molecular weight of “2,6-Dibromo-4-(trifluoromethoxy)aniline” is 334.92 g/mol .Chemical Reactions Analysis
The compound is used in enantio-and diastereoselective addition reactions .Physical And Chemical Properties Analysis
The compound is a white to almost white powder or crystal . It is insoluble in water .Scientific Research Applications
Agrochemical Intermediate Synthesis
2,5-Dibromo-4-(trifluoromethoxy)aniline is utilized in the synthesis of agrochemical intermediates. An improved process has been developed for synthesizing this compound, achieving a high yield and purity. This process involves bromination of 4-trifluoromethoxy aniline with bromine and hydrogen peroxide, using methylene dichloride-water as a solvent under reflux conditions, resulting in a yield of 97% and a product purity of over 99.5% (Ding Zhi-yuan, 2011).
Liquid Crystal Research
Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases, showing high orientational order in the smectic A phase. This research explores the fundamental properties of liquid crystals, like entropies of phase transitions, microscopic textures, and molecular dipole moments, contributing to the understanding of monolayer smectic states (S. Miyajima et al., 1995).
Organometallic Complexes
The compound has been studied in the context of organometallic chemistry. A conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium revealed specific orientations of the trifluoromethoxy group and amino group in relation to the arene ring and chromium carbonyl bond, both in solid state and solution (F. Rose-munch et al., 1994).
Polymer Science
In the field of polymer science, this compound plays a significant role. The synthesis of novel polymers based on aniline derivatives in aqueous solution has been investigated for applications such as dye-sensitized solar cells. The synthesis and characterization of these polymers, including electrochemical and photovoltaic performance analyses, highlight the utility of this compound in advanced material sciences (Leyla Shahhosseini et al., 2016).
Safety and Hazards
The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2,5-dibromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEZIAVMSVSWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/structure/B3038187.png)


![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)


![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)



![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)
